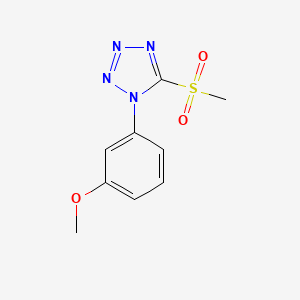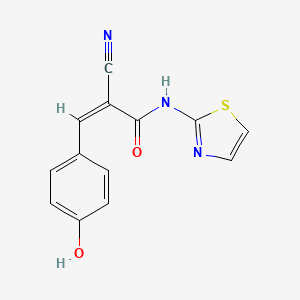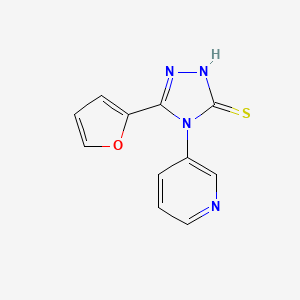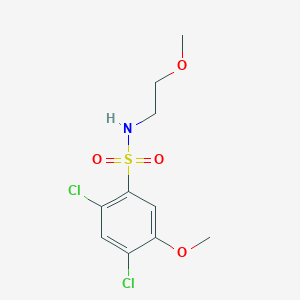
1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole
Descripción general
Descripción
1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole is a useful research compound. Its molecular formula is C9H10N4O3S and its molecular weight is 254.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.04736137 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole and its derivatives have been extensively studied for their crystal structures. These studies involve X-ray crystallography to determine the molecular and crystal structures. For example, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of similar tetrazole derivatives, revealing insights into their molecular orientation and interactions within specific enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).
Molecular Docking Studies
Molecular docking studies are another significant area of research. These studies aim to understand the orientation and interaction of tetrazole compounds within enzyme active sites. Al-Hourani et al. (2015) and (2020) have performed such studies, providing valuable information on the interactions and potential inhibitory properties of tetrazole compounds with enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015); (Al-Hourani et al., 2020).
Synthesis and Characterization
The synthesis and characterization of tetrazole compounds, including their derivatives, is a key area of research. This includes studies on the methods of obtaining functionally substituted tetrazoles and understanding their molecular structures. Gol'tsberg and Koldobskii (1996) explored the synthesis of functionally substituted tetrazoles, providing insights into the chemical properties and potential applications of these compounds (Gol'tsberg & Koldobskii, 1996).
Bioassay and Biological Activity Studies
Bioassay studies are crucial for understanding the biological activities of tetrazole compounds. Al-Hourani et al. (2014) conducted bioassay studies and molecular docking of novel 5-substituted 1H tetrazoles as cyclooxygenase-2 (COX-2) inhibitors, providing essential data on their potential therapeutic applications (Al-Hourani et al., 2014).
Photodecomposition Studies
The photodecomposition of tetrazole compounds, including their derivatives, is a fascinating research area. Alawode, Robinson, and Rayat (2011) studied the photochemistry of similar compounds, which is crucial for understanding their stability and potential applications in various fields like industrial and agricultural applications (Alawode et al., 2011).
Novel Synthesis Methods
Research on novel synthesis methods of tetrazole compounds is vital for developing new pharmaceuticals and materials. The work of Artamonova, Zatsepina, and Koldobskii (2004)
on tetrazole-containing dendrimers showcases innovative approaches in the synthesis of complex tetrazole structures, potentially opening new pathways in material science and drug design (Artamonova, Zatsepina, & Koldobskii, 2004).
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is essential in drug development. Al-Hourani et al. (2016) investigated the structure-activity relationship of a series of 1,5-disubstituted tetrazoles as cyclooxygenase-2 inhibitors, providing insights into the molecular modifications that enhance biological activity (Al-Hourani et al., 2016).
Photochemical Studies
Photochemical studies of tetrazole compounds, such as the work by Gómez-Zavaglia et al. (2006), explore their behavior under UV irradiation. This research is crucial for applications in fields like photodynamic therapy and photochemistry (Gómez-Zavaglia et al., 2006).
Catalysis and Synthesis in Water
The development of green chemistry methods for synthesizing tetrazole compounds is an important research area. Ghasemzadeh and Akhlaghinia (2017) introduced a novel nanocatalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in water, highlighting the advancements in eco-friendly synthesis techniques (Ghasemzadeh & Akhlaghinia, 2017).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-5-methylsulfonyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-16-8-5-3-4-7(6-8)13-9(10-11-12-13)17(2,14)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPRBTBTNIAVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{7-ethyl-1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4786710.png)
![benzyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B4786718.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4786722.png)


![3-(4-methylphenyl)-6-(4-nitrobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4786762.png)

![N-isopropyl-2-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B4786771.png)


![4-(4-sec-butylphenyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4786786.png)
![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-2-phenylacetamide](/img/structure/B4786805.png)
![2,5,7-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4786812.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4786814.png)
